ethyl N-[(2Z)-3-oxo-2-{2-[4-(trifluoromethyl)phenyl]hydrazin-1-ylidene}butanoyl]carbamate
CAS No.: 478042-73-8
Cat. No.: VC2799669
Molecular Formula: C14H14F3N3O4
Molecular Weight: 345.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 478042-73-8 |
|---|---|
| Molecular Formula | C14H14F3N3O4 |
| Molecular Weight | 345.27 g/mol |
| IUPAC Name | ethyl N-[3-hydroxy-2-[[4-(trifluoromethyl)phenyl]diazenyl]but-2-enoyl]carbamate |
| Standard InChI | InChI=1S/C14H14F3N3O4/c1-3-24-13(23)18-12(22)11(8(2)21)20-19-10-6-4-9(5-7-10)14(15,16)17/h4-7,21H,3H2,1-2H3,(H,18,22,23) |
| Standard InChI Key | GUDGTWJQRGYOLU-UHFFFAOYSA-N |
| SMILES | CCOC(=O)NC(=O)C(=C(C)O)N=NC1=CC=C(C=C1)C(F)(F)F |
| Canonical SMILES | CCOC(=O)NC(=O)C(=C(C)O)N=NC1=CC=C(C=C1)C(F)(F)F |
Introduction
Chemical Identity and Structural Characteristics
Molecular Structure and Identification
Ethyl N-[(2Z)-3-oxo-2-{2-[4-(trifluoromethyl)phenyl]hydrazin-1-ylidene}butanoyl]carbamate is a complex organic compound characterized by its unique molecular configuration and functional groups. The compound is identified by CAS Registry Number 478042-73-8 and is classified as both a carbamate derivative and a hydrazone due to the presence of the hydrazine functional group . The molecular structure features a distinctive Z-configuration at the C2 position, which significantly influences its chemical behavior and potential biological activities.
The compound contains several key structural elements that define its reactivity and properties: a trifluoromethyl group attached to a phenyl ring, a hydrazone linkage, a butanoyl group with an oxo (keto) function, and an ethyl carbamate moiety. These structural components create a molecule with specific electronic and steric properties that contribute to its chemical behavior and potential applications in research settings.
Physical and Chemical Properties
The physical and chemical properties of ethyl N-[(2Z)-3-oxo-2-{2-[4-(trifluoromethyl)phenyl]hydrazin-1-ylidene}butanoyl]carbamate provide important insights into its behavior in various experimental conditions. Table 1 summarizes the key properties of this compound based on available data.
Table 1: Physical and Chemical Properties of Ethyl N-[(2Z)-3-oxo-2-{2-[4-(trifluoromethyl)phenyl]hydrazin-1-ylidene}butanoyl]carbamate
The compound's moderate XLogP3-AA value of 3.8 indicates a significant degree of lipophilicity, suggesting potential ability to cross biological membranes . The presence of multiple hydrogen bond acceptors (9) compared to donors (2) influences its solubility characteristics and potential interactions with biological targets . The five rotatable bonds provide conformational flexibility that may be relevant for its biological activity, allowing the molecule to adapt its conformation to interact with specific receptor binding sites .
Chemical Identification Systems
Nomenclature and Identifiers
Proper identification of ethyl N-[(2Z)-3-oxo-2-{2-[4-(trifluoromethyl)phenyl]hydrazin-1-ylidene}butanoyl]carbamate requires a standardized approach using internationally recognized systems. The compound is registered in multiple chemical databases and can be identified through various notation systems that enable precise representation of its structure.
The compound is known by several names and identifiers, including its primary IUPAC name and various registry numbers as listed below:
Table 2: Chemical Identifiers for Ethyl N-[(2Z)-3-oxo-2-{2-[4-(trifluoromethyl)phenyl]hydrazin-1-ylidene}butanoyl]carbamate
The InChI notation provides a standardized way to represent the compound's structure, while the InChI Key offers a fixed-length condensed digital representation that facilitates database searching and information exchange among researchers .
Synthesis and Chemical Reactivity
Synthetic Routes and Preparation
The synthesis of ethyl N-[(2Z)-3-oxo-2-{2-[4-(trifluoromethyl)phenyl]hydrazin-1-ylidene}butanoyl]carbamate typically follows established methodologies for hydrazone formation. The primary synthetic pathway involves the reaction of hydrazines with carbonyl compounds under controlled conditions. The specificity of the reaction to produce the Z-isomer requires careful consideration of reaction parameters.
The general synthetic approach can be outlined as follows:
-
Formation of the hydrazone linkage through the reaction of 4-(trifluoromethyl)phenylhydrazine with a suitable carbonyl compound
-
Incorporation of the ethyl carbamate moiety
-
Optimization of reaction conditions to favor the Z-configuration
Critical factors influencing the synthesis include:
-
Catalyst selection: Acetic acid or hydrochloric acid typically facilitates the hydrazone formation
-
Temperature control: Affects the reaction kinetics and isomer distribution
-
Solvent choice: Impacts solubility, reaction rates, and stereoselectivity
-
Purification techniques: Required to achieve the reported standard purity of 90%
Chemical Reactivity and Stability
The compound's reactivity profile is largely determined by its functional groups. The hydrazone linkage is particularly reactive due to its nucleophilic nitrogen atoms and ability to participate in various transformations. The trifluoromethyl group contributes to the compound's electronic properties, affecting both reactivity and stability.
Key reactive sites include:
-
The hydrazone functional group, which can undergo hydrolysis, nucleophilic additions, and coordination to metal centers
-
The carbamate group, susceptible to hydrolysis under basic or acidic conditions
-
The carbonyl functionality, which can participate in nucleophilic addition reactions
The stability of the compound is influenced by environmental factors such as pH, temperature, and exposure to light. While specific stability data for this compound is limited in the available literature, compounds with similar functional groups typically require storage in cool, dry conditions away from strong oxidizing agents and excessive heat.
The compound's hazard classification necessitates appropriate safety measures during handling, including the use of personal protective equipment such as gloves, lab coats, and adequate ventilation. Researchers should always consult the material safety data sheet (MSDS) before working with this compound .
Structural Analogues and Related Compounds
Isomeric Variants
A significant structural analogue of the target compound is its E-isomer: ethyl N-[(2E)-3-oxo-2-{2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene}butanoyl]carbamate. This compound differs in two key aspects:
-
The geometric configuration at the hydrazone linkage (E versus Z)
-
The position of the trifluoromethyl group on the phenyl ring (meta versus para)
Table 4: Comparison of Z and E Isomers
These structural differences, while subtle, can significantly impact the compounds' three-dimensional structures, physicochemical properties, and potentially their biological activities. The different spatial arrangement of functional groups can influence binding to biological targets and reactivity patterns .
Structural Family and Classification
Ethyl N-[(2Z)-3-oxo-2-{2-[4-(trifluoromethyl)phenyl]hydrazin-1-ylidene}butanoyl]carbamate belongs to several chemical classes based on its functional groups:
-
Hydrazones: Compounds containing the C=N-N structural motif
-
Carbamates: Compounds containing the -NH-COO- functional group
-
Trifluoromethylated aromatics: Compounds with a CF3 group attached to an aromatic ring
This structural classification is valuable for predicting potential chemical behavior and biological activities based on the known properties of these chemical families. The combination of these functional groups in a single molecule creates a unique chemical entity with potential applications in medicinal chemistry and other research areas.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume